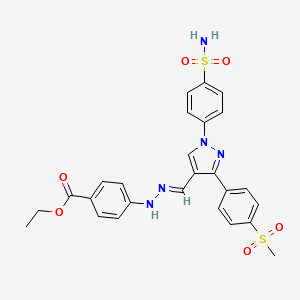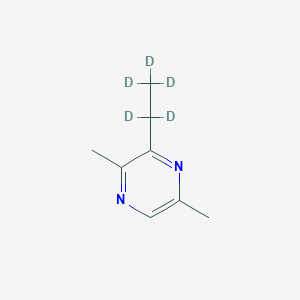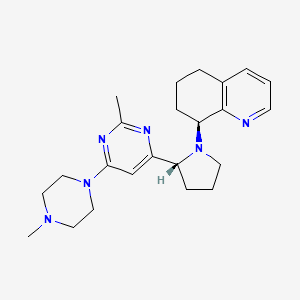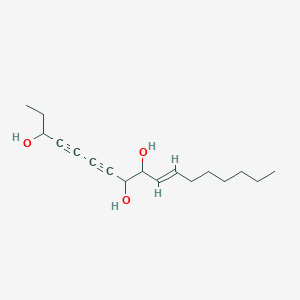
Isofalcarintriol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isofalcarintriol, with the IUPAC name (3S,8R,9R,E)-heptadeca-10-en-4,6-diyne-3,8,9-triol, is a polyacetylene compound found in the root of carrots (Daucus carota) . This naturally occurring compound has garnered attention for its potential health benefits, including promoting longevity and improving mitochondrial health .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isofalcarintriol can be synthesized through a modular asymmetric synthesis route. This involves the use of specific stereoisomers to achieve the desired configuration . The synthesis typically involves the following steps:
- Formation of the polyacetylene backbone.
- Introduction of hydroxyl groups at specific positions.
- Ensuring the correct stereochemistry through chiral catalysts.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound in a laboratory setting provides a foundation for potential scale-up. The use of chiral catalysts and controlled reaction conditions are crucial for maintaining the compound’s integrity and activity .
Chemical Reactions Analysis
Types of Reactions: Isofalcarintriol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify its polyacetylene backbone.
Substitution: Hydroxyl groups can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and applications .
Scientific Research Applications
Isofalcarintriol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyacetylenes and their reactivity.
Biology: Investigated for its effects on cellular respiration and mitochondrial health.
Industry: Explored for its potential use in developing health supplements and functional foods.
Mechanism of Action
Isofalcarintriol exerts its effects through several mechanisms:
Comparison with Similar Compounds
Isofalcarintriol is unique among polyacetylenes due to its specific configuration and biological activity. Similar compounds include:
Falcarindiol: Another polyacetylene found in carrots, known for its cytotoxic and anti-inflammatory properties.
Falcarinol: A related compound with potential anticancer effects.
Uniqueness: this compound stands out due to its potent effects on mitochondrial health and longevity, making it a promising candidate for further research and therapeutic development .
Properties
Molecular Formula |
C17H26O3 |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(E)-heptadec-10-en-4,6-diyne-3,8,9-triol |
InChI |
InChI=1S/C17H26O3/c1-3-5-6-7-8-9-13-16(19)17(20)14-11-10-12-15(18)4-2/h9,13,15-20H,3-8H2,1-2H3/b13-9+ |
InChI Key |
IIHWCRGLLODDFQ-UKTHLTGXSA-N |
Isomeric SMILES |
CCCCCC/C=C/C(C(C#CC#CC(CC)O)O)O |
Canonical SMILES |
CCCCCCC=CC(C(C#CC#CC(CC)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


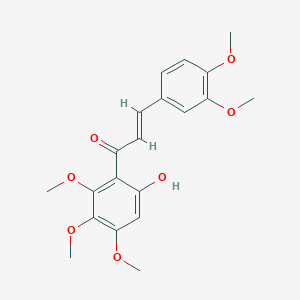
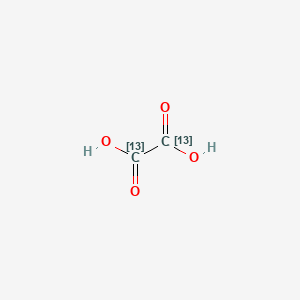
![9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12383247.png)

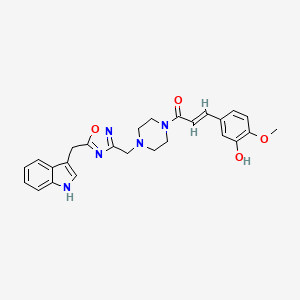
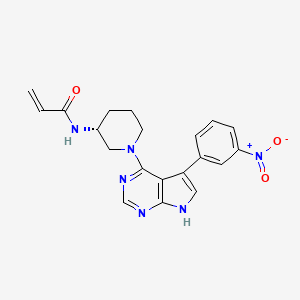

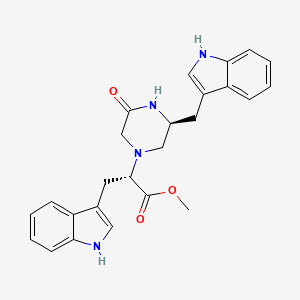

![3-[4-[[5-[(1R)-cyclohex-2-en-1-yl]sulfanyl-4-pyridin-3-yl-1,2,4-triazol-3-yl]methoxy]-2,5-difluorophenyl]prop-2-ynyl N-(1-methylpiperidin-4-yl)carbamate](/img/structure/B12383285.png)
